molecular formula C13H17ClN2 B13790161 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride CAS No. 68906-09-2

1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride

Katalognummer: B13790161
CAS-Nummer: 68906-09-2
Molekulargewicht: 236.74 g/mol
InChI-Schlüssel: MMILCRAMXARVTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride is a chemical compound with a complex structure It is a derivative of carbazole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

The synthesis of 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride involves several steps. One common method includes the reduction of carbazole derivatives followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and methylating agents like methyl iodide (CH3I). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Reagents such as halogens (e.g., chlorine, bromine) are commonly used. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride can be compared with other similar compounds such as:

    2,3,4,9-Tetrahydro-1H-carbazol-3-amine: This compound shares a similar core structure but lacks the N-methyl group.

    1H-Carbazole, 2,3,4,9-tetrahydro-: Another related compound with a similar backbone but different functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

68906-09-2

Molekularformel

C13H17ClN2

Molekulargewicht

236.74 g/mol

IUPAC-Name

N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13;/h2-5,9,14-15H,6-8H2,1H3;1H

InChI-Schlüssel

MMILCRAMXARVTM-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCC2=C(C1)C3=CC=CC=C3N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.